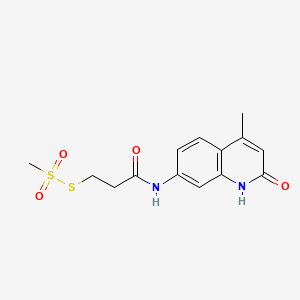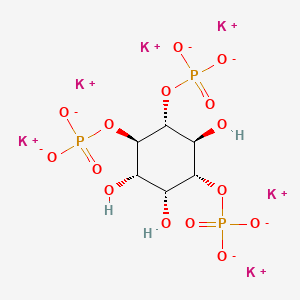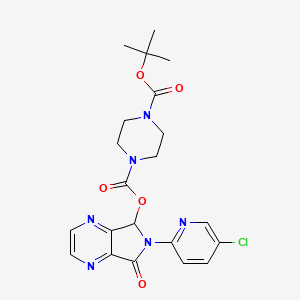
N-Boc-N-desmethyl Zopiclone
描述
N-Boc-N-desmethyl Zopiclone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin core, a piperazine ring, and a tert-butyl ester group.
作用机制
Target of Action
N-Boc-N-desmethyl Zopiclone, also known as 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate or N-Boc-N-desmethylZopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative and anxiolytic effects of various drugs .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased neuronal excitability . This results in the compound’s sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, the compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system . This leads to a decrease in neuronal excitability throughout the nervous system, which can result in sedation, muscle relaxation, and a reduction in anxiety .
Pharmacokinetics
After oral administration, Zopiclone, the parent compound of this compound, is rapidly absorbed, with a bioavailability of approximately 80% . The plasma protein binding of Zopiclone has been reported to be between 45 and 80% . Zopiclone is rapidly and widely distributed to body tissues including the brain, and is excreted in urine, saliva, and breast milk . Zopiclone is partly metabolised in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . The terminal elimination half-life (t1/2 z) of Zopiclone ranges from 3.5 to 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in anxiety . These effects can be beneficial in the treatment of conditions such as insomnia .
生化分析
Biochemical Properties
N-Boc-N-desmethyl Zopiclone interacts with various enzymes and proteins in biochemical reactions. It is metabolized into N-desmethylzopiclone and zopiclone N-oxide . The compound’s interactions with these biomolecules are complex and involve multiple steps .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interacting with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the GABA B Z receptor complex . This binding enhances the effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . The compound exerts its effects at the molecular level through this binding interaction, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound has a short half-life of about 5 hours and no long-acting metabolites . This suggests that the compound’s effects on cellular function may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher plasma concentrations of the compound were observed in rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized into N-desmethylzopiclone and zopiclone N-oxide . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
The synthesis of N-Boc-N-desmethyl Zopiclone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-b]pyrazin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloropyridinyl group: This step may involve a substitution reaction using a chloropyridine derivative.
Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate diamine precursors.
Introduction of the tert-butyl ester group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
N-Boc-N-desmethyl Zopiclone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification reactions can be used to introduce other ester groups.
科学研究应用
N-Boc-N-desmethyl Zopiclone has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
相似化合物的比较
N-Boc-N-desmethyl Zopiclone can be compared with other similar compounds, such as:
- 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- 4-(6-Chloropyridin-2-yl)piperazine-1-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
属性
IUPAC Name |
4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXISODDJDGVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661842 | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-62-6 | |
| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


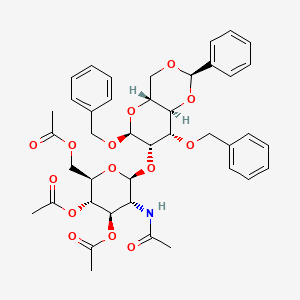
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

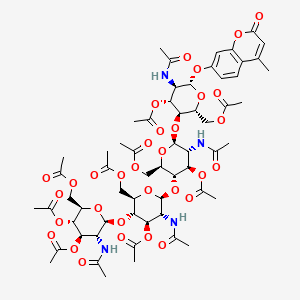
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)
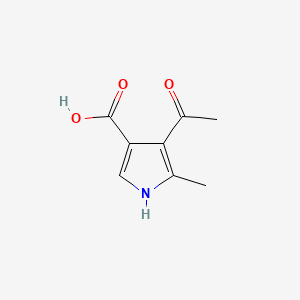

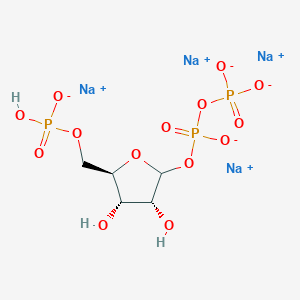
![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
